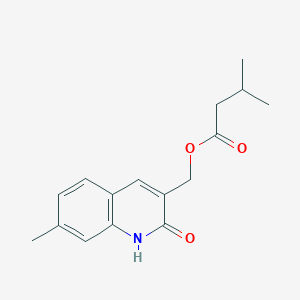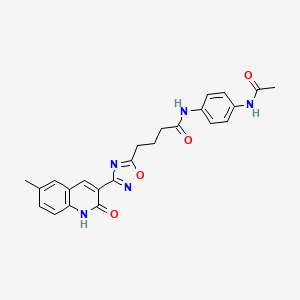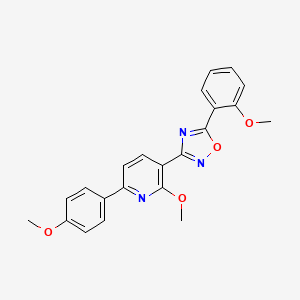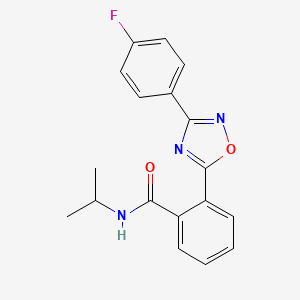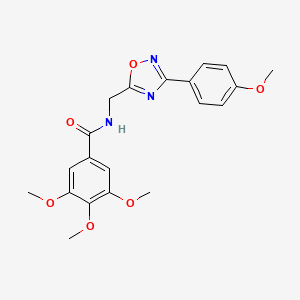
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide, also known as HQT-1, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells by activating the caspase pathway. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to have a high affinity for amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, suggesting a potential use in the treatment of this disease.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its relatively low toxicity compared to other compounds with similar therapeutic potential. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide also has a high affinity for its target proteins, making it a potentially effective therapeutic agent. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. In addition, research could explore the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide as a chemopreventive agent, as well as its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with 8-hydroxyquinoline, followed by the condensation of the resulting intermediate with m-toluidine. The final product is obtained through a reaction with trimethyl orthoformate. This synthesis method has been optimized to yield N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide with high purity and yield.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-17-8-7-10-21(12-17)29(16-20-13-18-9-5-6-11-22(18)28-26(20)30)27(31)19-14-23(32-2)25(34-4)24(15-19)33-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKKVDLUOWRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


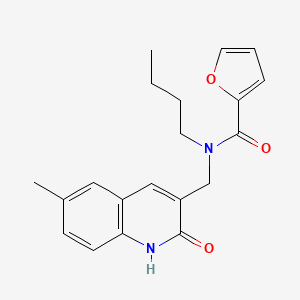

![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)

